2-chloro-N-(2-methylpropyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-chloro-N-(2-methylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-6(2)5-11-7-3-4-10-8(9)12-7/h3-4,6H,5H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUAFATGSDDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2-chloro-N-(2-methylpropyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine N-oxides.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have shown that pyrimidine derivatives, including 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine, exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit specific kinases involved in cancer progression. A notable study demonstrated that pyrimidine derivatives could reach nanomolar IC50 values against cyclin-dependent kinase 2 (CDK2), indicating their potential as effective anticancer agents .
2. Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities. Research indicates that pyrimidine derivatives can act as inhibitors of various enzymes, which are crucial in metabolic pathways. The specific interactions of this compound with target enzymes could be explored further to understand its mechanism of action and therapeutic potential .
Agricultural Applications
1. Pesticidal Activity
The agricultural sector has shown interest in the compound due to its potential as a pesticide. A study highlighted the synthesis of novel pyrimidin-4-amines, which demonstrated significant acaricidal and fungicidal activities against pests like Tetranychus urticae and fungi such as Phaeosphaeria sorghi. The findings suggest that derivatives of pyrimidin-4-amine can offer new mechanisms of action to combat pesticide resistance in agricultural settings .
Biochemical Research
1. Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Recent SAR studies have provided insights into how modifications to the chemical structure can enhance its potency against specific biological targets. For example, the introduction of various substituents at different positions on the pyrimidine ring has been shown to affect binding affinity and selectivity towards target proteins .
Data Tables
Case Studies
Case Study 1: Anticancer Properties
In a study focused on pyrimidine derivatives, compounds similar to this compound were synthesized and evaluated for their ability to inhibit CDK2. The results indicated a significant reduction in cancer cell growth, suggesting that these compounds could serve as leads for new cancer therapies .
Case Study 2: Pesticide Development
A series of novel pyrimidin-4-amines were developed and tested for their pesticidal efficacy. The compound demonstrated comparable efficacy to existing commercial pesticides, highlighting its potential role in sustainable agriculture by providing alternatives to conventional chemicals .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, pyrimidine derivatives are known to inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidin-4-amine Derivatives
Key Observations :
- The 2-methylpropyl group in the target compound provides moderate hydrophobicity, balancing solubility and membrane permeability .
- Cyclopropylmethyl () and cyclopropyl () substituents reduce steric bulk but may enhance metabolic stability due to rigid cyclic structures .
Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
Key Observations :
Biological Activity
2-Chloro-N-(2-methylpropyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloro substituent and a branched alkyl amine group, contributing to its reactivity and interactions with biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been studied for its potential as an inhibitor in different biochemical pathways, particularly in relation to kinase inhibition and enzyme modulation.
Inhibitory Effects
Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant inhibitory effects on key enzymes:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | CDK2 | 0.016 |
| Related pyrimidine derivatives | CA IX | 10.93 - 25.06 |
These findings suggest that the compound may play a role in regulating cell cycle progression and other critical cellular processes through its inhibitory activity on cyclin-dependent kinases (CDKs) and carbonic anhydrases (CAs) .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, demonstrating potential as an antibacterial agent:
| Bacterial Strain | Inhibition Percentage at 50 µg/mL |
|---|---|
| Staphylococcus aureus | 80.69% |
| Klebsiella pneumoniae | 79.46% |
These results highlight the potential application of this compound in developing new antibacterial agents .
Study on Kinase Inhibition
In a study focused on the synthesis and evaluation of kinase inhibitors, researchers found that this compound exhibited promising activity against CDK2, a critical enzyme involved in cell cycle regulation. The study utilized various structural modifications to enhance the inhibitory potency, leading to the identification of several analogs with improved IC50 values .
Antibacterial Assessment
Another research effort assessed the antibacterial efficacy of this compound against common pathogens. The results indicated that it effectively inhibited bacterial growth at relatively low concentrations, suggesting its potential utility in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2,4-dichloropyrimidine with 2-methylpropylamine. Key steps include:
- Using microwave-assisted heating (80–85°C) in 1,4-dioxane under inert atmosphere to accelerate reactivity .
- Employing N,N-diisopropylethylamine (DIPEA) as a base to deprotonate the amine and enhance nucleophilicity .
- Purification via flash column chromatography (silica gel, gradient elution) to isolate the product with >95% purity .
Q. What spectroscopic techniques are critical for characterizing the structure and purity of this compound?
- Methodological Answer :
- 1H/13C-NMR : Confirm substitution patterns (e.g., δ ~6.2 ppm for pyrimidine C-H, δ ~3.4 ppm for methylpropyl N-H) .
- Mass Spectrometry (MS-ESI) : Validate molecular weight (e.g., [M+H]+ at m/z 210.2) .
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H···N interactions) using SHELXL refinement .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and dermal irritation .
- Avoid heat sources and sparks, as halogenated amines may decompose under thermal stress .
- Store in airtight containers at –20°C to prevent hydrolysis of the chloro substituent .
Advanced Research Questions
Q. How do structural modifications at the pyrimidine ring and alkylamine substituent influence the compound's bioactivity?
- Methodological Answer :
- Substituent Effects : Replacing 2-methylpropyl with bulkier groups (e.g., naphthylmethyl) enhances hydrophobic interactions in kinase targets but may reduce solubility .
- Chlorine Position : The 2-chloro group stabilizes the pyrimidine ring via electron withdrawal, critical for binding to ATP pockets in enzymes .
- SAR Studies : Use parallel synthesis to generate analogs (e.g., 4-amino vs. 4-alkoxy) and assess IC50 values in enzyme assays .
Q. What computational methods are employed to predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with histamine receptors or kinases, focusing on H-bonding (pyrimidine N1) and van der Waals contacts (alkyl chain) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å) .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and guide lead optimization .
Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for slow evaporation at 25°C .
- Additives : Include 5% glycerol to improve crystal morphology and reduce twinning .
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak diffraction signals from small crystals (<0.1 mm) .
Q. How to resolve discrepancies in biological activity data across different studies involving this compound?
- Methodological Answer :
- Batch Analysis : Verify purity (>98% by HPLC) and confirm stereochemistry (if applicable) to rule out impurities as confounding factors .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays, pH 7.4 buffer) to minimize variability .
- Meta-Analysis : Use tools like RevMan to statistically compare IC50 values across studies and identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
